7-Methylquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-4-5-10(12)11-9(8)6-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVPBCMPYVAWEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193562 | |
| Record name | 7-Methyl-2-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4053-35-4 | |
| Record name | 7-Methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4053-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-2-quinolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004053354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-2-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-2-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 7 Methylquinolin 2 1h One
Functionalization and Derivatization Strategies of 7-Methylquinolin-2(1H)-one
Oxidation and Reduction Pathways of this compound Derivatives
The chemical reactivity of this compound derivatives allows for targeted oxidation and reduction reactions at different positions of the molecule. These transformations are crucial for introducing new functional groups and modifying the electronic properties of the quinolinone system.
Oxidation: The methyl group at the C7 position is susceptible to oxidation to form corresponding aldehydes or carboxylic acids. This transformation typically requires oxidizing agents and can be influenced by the reaction conditions. For instance, metal-free methods utilizing oxidants like tert-butyl hydroperoxide (TBHP) in the presence of iodine and a solvent such as dimethyl sulfoxide (DMSO) can facilitate the oxidation of methyl groups on N-heteroaromatic systems to aldehydes nih.govacs.org. Under more vigorous conditions, using reagents like hot, concentrated potassium permanganate (KMnO4), the methyl group can be fully oxidized to a carboxylic acid youtube.com. The benzene (B151609) portion of the quinolinone ring can also be oxidized, leading to ring cleavage and the formation of pyridine dicarboxylic acids, though this requires harsh conditions youtube.com.
Reduction: The reduction of quinolinone derivatives primarily targets the pyridine ring, leading to the formation of dihydro- or tetrahydroquinoline structures. Catalytic hydrogenation is a common method, but regioselectivity can be a challenge acs.org. Modern methods have been developed to achieve selective reduction. For example, iodine-catalyzed reduction using hydroboranes like pinacolborane (HBpin) can effectively reduce quinolines to tetrahydroquinolines under mild conditions rsc.org. Photochemical methods also offer a pathway for the dearomative reduction of quinolines nih.govnih.gov. Furthermore, functional groups attached to the quinolinone ring can be selectively reduced. For example, a nitro group can be reduced to an amino group using reducing agents like sodium dithionite, a transformation that is valuable for further functionalization researchgate.net. A copper-catalyzed system using ammonia borane has been shown to achieve regioselective 1,2-reduction of the quinoline (B57606) ring, forming 1,2-dihydroquinolines, which are often sensitive and trapped in situ acs.org.
Formation of Mannich Bases and Schiff Base Analogues from this compound Precursors
The quinolin-2(1H)-one nucleus, particularly when functionalized with active hydrogen atoms or formyl groups, serves as an excellent precursor for the synthesis of Mannich bases and Schiff base analogues.
Mannich Bases: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine researchgate.net. In the context of quinolinone chemistry, if the this compound scaffold contains a phenolic hydroxyl group, the position ortho to the hydroxyl group is activated for aminomethylation. This reaction typically proceeds by heating the three components in a suitable solvent like ethanol researchgate.net. The resulting Mannich bases are β-amino carbonyl compounds that have significant synthetic utility.
Schiff Bases: Schiff bases, or azomethines, are formed through the condensation of a primary amine with an aldehyde or ketone. For this compound, a precursor aldehyde, such as a 7-formyl-2-oxo-quinoline derivative, is required. This aldehyde can be synthesized via oxidation of the corresponding 7-hydroxymethyl derivative. The condensation reaction is generally carried out by refluxing the aldehyde and a primary amine in a solvent like ethanol rsc.org. This reaction is versatile, allowing for the introduction of a wide array of substituents via the primary amine, leading to a diverse library of Schiff base analogues researchgate.net.
| Precursor Type | Reagents | Product Type | Reference |
| Hydroxyquinolinone | Formaldehyde, Secondary Amine | Mannich Base | researchgate.net |
| Formylquinolinone | Primary Amine | Schiff Base | rsc.orgresearchgate.net |
Halogenation Reactions and Synthesis of Chloroquinoline Intermediates
Halogenation, particularly chlorination, of the this compound core is a critical transformation for producing versatile intermediates. The resulting chloroquinolines are valuable precursors for nucleophilic substitution reactions, enabling the introduction of various functional groups.
The conversion of the 2-oxo group of this compound to a 2-chloro substituent is a common and synthetically important reaction. This is typically achieved by treating the quinolinone with a chlorinating agent such as phosphorus oxychloride (POCl3) or a mixture of triphenylphosphine and trichloroisocyanuric acid (TCCA) nih.gov. The reaction with TCCA and triphenylphosphine can be performed neat at elevated temperatures (160-170 °C) under an inert atmosphere to yield 2-chloro-7-methylquinoline in good yields nih.gov.
Furthermore, direct C-H halogenation of the quinoline ring is possible. Metal-free protocols using trihaloisocyanuric acids (TCCA, TBCA, TICA) have been developed for the regioselective halogenation of quinoline derivatives. For 8-substituted quinolines, these reactions often proceed with high regioselectivity for the C5 position under mild conditions (room temperature, open air) nih.gov. The specific site of halogenation on the this compound ring would depend on the existing substituents and the directing effects they impart. These halogenated intermediates, especially chloroquinolines, are key building blocks for more complex molecules.
| Reaction | Reagents | Product | Yield | Reference |
| Chlorination of Oxo Group | Triphenylphosphine, Trichloroisocyanuric Acid | 2-Chloro-7-methylquinoline | 77% | nih.gov |
| C-H Halogenation | Trihaloisocyanuric Acid (e.g., TCCA) | Regioselective Halogenated Quinoline | Good to Excellent | nih.gov |
Industrial-Scale Synthetic Methodologies for this compound Analogues
The industrial-scale synthesis of quinolinone analogues relies on robust, cost-effective, and scalable chemical processes. Methodologies are chosen based on factors such as the availability of starting materials, reaction efficiency, safety, and environmental impact. Classic synthetic routes to the quinolinone core, such as the Conrad-Limpach and Knorr syntheses, which involve the condensation of anilines with β-ketoesters, form the foundation of many large-scale approaches wikipedia.orgmdpi.com. These methods are often adapted and optimized for industrial settings.
Optimization of Reaction Conditions for High Yields and Purity
Achieving high yields and purity is paramount in industrial synthesis to maximize output and minimize costly purification steps. Reaction optimization is a systematic process involving the adjustment of various parameters.
Catalyst and Reagents: The choice of catalyst and reagents is critical. For instance, in palladium-catalyzed reactions for quinolone synthesis, the selection of the palladium source (e.g., Pd(OAc)2), ligand (e.g., PPh3), and base (e.g., NaOAc, K2CO3) can dramatically influence the reaction outcome and yield mdpi.com.
Solvent: The solvent can affect reactant solubility, reaction rate, and even the reaction pathway. For example, in some cyclization reactions to form quinolones, polar aprotic solvents like DMSO have been found to be superior to others like DMF or acetonitrile acs.orgqeios.com.
Temperature: Reaction temperature directly impacts the reaction rate. An optimal temperature must be found that provides a reasonable reaction time without promoting side reactions or decomposition of the product. Optimization studies often involve screening a range of temperatures to find this balance qeios.com.
Reaction Time: Monitoring the reaction progress over time allows for the determination of the point at which the maximum yield is achieved, preventing product degradation from prolonged reaction times or incomplete conversion from short times researchgate.net.
The table below illustrates a typical approach to optimizing a reaction, in this case, the synthesis of a quinoline derivative, by varying the base and temperature.
| Entry | Base | Temperature (°C) | Yield (%) |
| 1 | K2CO3 | 120 | 65 |
| 2 | Cs2CO3 | 120 | 78 |
| 3 | K3PO4 | 120 | 72 |
| 4 | Cs2CO3 | 140 | 91 |
| 5 | Cs2CO3 | 100 | 55 |
This table is a representative example based on optimization principles described in the literature qeios.com.
Utilization of Continuous Flow Reactors and Advanced Purification Techniques
Modern industrial synthesis is increasingly moving from traditional batch processing to continuous flow manufacturing to improve efficiency, safety, and consistency.
Continuous Flow Reactors: In a continuous flow system, reagents are pumped through a network of tubes or channels where the reaction occurs. This technology offers several advantages for the synthesis of quinolinone analogues:
Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with highly exothermic or potentially hazardous reactions acs.org.
Precise Control: Temperature, pressure, and reaction time (residence time) can be controlled with high precision, leading to better selectivity and higher yields nih.gov.
Scalability: Scaling up production is achieved by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), which is often simpler than scaling up large batch reactors vapourtec.comresearchgate.netucd.ie.
Flow chemistry has been successfully applied to various quinoline syntheses, including Doebner-von Miller reactions and photochemical cyclizations, demonstrating its versatility and potential for industrial application nih.govvapourtec.com.
Advanced Purification Techniques: To meet stringent purity requirements, advanced purification methods are employed. While traditional column chromatography is widely used at the lab scale, it is less practical for large-scale industrial production. Alternative techniques include:
Crystallization: A primary method for purifying solid compounds on a large scale, capable of providing very high purity.
Polymer-supported Scavengers: These are resins that react selectively with and remove excess reagents or by-products from the reaction mixture, simplifying purification to a simple filtration step. This technique is particularly well-suited for integration into continuous flow processes.
Advanced Spectroscopic and Structural Elucidation Techniques for 7 Methylquinolin 2 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of 7-Methylquinolin-2(1H)-one. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while the coupling constants (J), measured in Hertz (Hz), reveal through-bond interactions between neighboring nuclei.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the N-H proton, the five aromatic protons, the two vinylic protons of the pyridinone ring, and the three protons of the methyl group. The broad singlet for the N-H proton typically appears far downfield. The aromatic protons display characteristic splitting patterns (e.g., doublets, singlets) based on their position and coupling with adjacent protons. The methyl group protons appear as a sharp singlet in the upfield region.
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbonyl carbon (C-2) is highly deshielded and appears at the lowest field. The chemical shifts of the aromatic and vinylic carbons are influenced by the nitrogen atom and the methyl substituent. The methyl carbon signal is observed at the highest field.
Interactive Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 (N-H) | ~11.5-12.5 (broad s) | - |
| 2 (C=O) | - | ~162-164 |
| 3 | ~6.5 (d, J ≈ 9.5 Hz) | ~122 |
| 4 | ~7.8 (d, J ≈ 9.5 Hz) | ~140 |
| 4a | - | ~116 |
| 5 | ~7.5 (d, J ≈ 8.0 Hz) | ~128 |
| 6 | ~7.0 (dd, J ≈ 8.0, 1.5 Hz) | ~122 |
| 7 (C-CH₃) | - | ~139 |
| 8 | ~7.2 (s) | ~118 |
| 8a | - | ~138 |
| 7-CH₃ | ~2.4 (s) | ~21 |
Note: The data presented are predicted values based on known spectral data for quinolin-2(1H)-one and substituted quinoline (B57606) derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.
While solution-state NMR provides information on the averaged structure of a molecule, solid-state NMR (ssNMR) is uniquely suited to characterize drug substances in their native solid form. nih.gov The ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR experiment is particularly valuable for studying the solid-state structure of compounds like this compound.
This technique can:
Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will yield distinct ¹³C ssNMR spectra due to differences in the local chemical environment and intermolecular packing.
Characterize Amorphous Content: ssNMR can detect and quantify the presence of amorphous (non-crystalline) material within a crystalline sample.
Study Drug-Excipient Interactions: In a pharmaceutical formulation, ssNMR can probe the physical interactions between the active pharmaceutical ingredient (API) and excipients at a molecular level.
For this compound, ¹³C CP/MAS NMR would reveal shifts for each carbon, similar to solution NMR. However, peak widths are typically broader, and the exact chemical shifts can differ due to crystal packing effects. nih.gov These differences provide critical insights into the solid-state conformation and intermolecular arrangement, which are crucial for understanding the physical properties of the drug substance.
To further validate the assignment of NMR signals, experimental data are often compared with theoretical chemical shifts calculated using quantum-chemical methods. tsijournals.com Techniques such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method are commonly employed to predict ¹H and ¹³C NMR chemical shifts for a proposed molecular structure. tsijournals.comnih.gov
The process involves:
Building a 3D model of the this compound molecule.
Optimizing its geometry to find the lowest energy conformation.
Performing GIAO-DFT calculations on the optimized structure to predict the NMR shielding tensors for each nucleus.
Converting these shielding tensors into chemical shifts by referencing them against a standard (e.g., Tetramethylsilane).
A strong correlation between the experimentally measured chemical shifts and the theoretically predicted values provides a high degree of confidence in the structural assignment. researchgate.net This correlative approach is especially useful for resolving ambiguities in complex spectra or for distinguishing between potential isomers. tsijournals.com
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. oregonstate.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of these frequencies provides a unique "fingerprint" corresponding to the molecule's functional groups.
The IR spectrum of this compound is dominated by absorptions characteristic of its lactam (cyclic amide) and substituted aromatic structure.
Interactive Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3000 | N-H Stretch | Lactam (Amide) |
| 3100-3000 | C-H Stretch | Aromatic/Vinylic |
| 2950-2850 | C-H Stretch | Methyl (CH₃) |
| ~1660 | C=O Stretch (Amide I) | Lactam (Amide) |
| 1620-1580 | C=C Stretch | Aromatic Ring |
| ~1590 | N-H Bend (Amide II) | Lactam (Amide) |
| 1470-1450 | C-H Bend | Methyl (CH₃) |
| 850-750 | C-H Out-of-Plane Bend | Aromatic Ring |
Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For this compound (molecular formula C₁₀H₉NO), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at an m/z value corresponding to its molecular weight, approximately 159. The molecular ion, being energetically unstable, undergoes fragmentation into smaller, charged species. The analysis of these fragment ions provides valuable structural information.
A characteristic fragmentation pathway for quinolin-2-ones is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactam ring. nih.govresearchgate.net This would result in a prominent fragment ion peak at m/z 131. Other potential fragmentations could involve the loss of a methyl radical (˙CH₃) or subsequent cleavages of the ring system.
High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). nih.govmeasurlabs.com This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. libretexts.org
The theoretical exact mass of the neutral this compound molecule (C₁₀H₉NO) is 159.06841 Da. When analyzed by HRMS using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺.
Molecular Formula: C₁₀H₉NO
Theoretical Exact Mass ([M]): 159.06841 Da
Theoretical Exact Mass of Protonated Molecule ([M+H]⁺): 160.07569 Da
Observing an ion with an m/z value that matches this theoretical exact mass to within a few parts per million (ppm) provides definitive confirmation of the molecular formula C₁₀H₉NO, distinguishing it from any other combination of atoms that might have the same nominal mass. rsc.orgyoutube.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique essential for separating volatile compounds and confirming their molecular identity. In the analysis of this compound, the gas chromatograph separates the compound from any impurities based on its volatility and interaction with the column's stationary phase, with its purity being indicated by the presence of a single, sharp chromatographic peak at a specific retention time.
Following separation, the mass spectrometer bombards the eluted compound with electrons, causing ionization and fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For this compound (molar mass: 159.18 g/mol ), the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 159.
The fragmentation pattern provides definitive structural confirmation. The fragmentation of the quinolinone core typically involves characteristic losses of neutral molecules. A primary fragmentation pathway for this compound would be the loss of a carbon monoxide (CO) molecule (28 Da), a common fragmentation for lactam structures, leading to a significant fragment ion at m/z 131. Subsequent fragmentation could involve the loss of a hydrogen radical (H·) to yield a fragment at m/z 130, or the cleavage of the methyl group. The fragmentation pattern for the closely related quinoline shows characteristic ions at m/z 129 and 102 . The mass spectrum of 1-methyl-2(1H)-quinolinone, an isomer, also displays a strong molecular ion peak at m/z 159 and a key fragment at m/z 130, corresponding to the loss of the formyl radical (CHO) nist.gov. By analyzing these distinct fragments, the precise structure and substitution pattern of this compound can be unequivocally confirmed.
| Ion Type | Proposed Fragment | Expected m/z | Description |
| Molecular Ion | [C₁₀H₉NO]⁺ | 159 | The intact ionized molecule. |
| Fragment Ion | [M - CO]⁺ | 131 | Loss of carbon monoxide from the lactam ring. |
| Fragment Ion | [M - CO - H]⁺ | 130 | Subsequent loss of a hydrogen atom. |
| Fragment Ion | [C₇H₇]⁺ | 91 | Tropylium ion, a common fragment from toluene-like structures. |
X-ray Diffraction (XRD) and Crystallography for Definitive Solid-State Structure
X-ray Diffraction (XRD) on a single crystal is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's physical and chemical behavior.
To date, a definitive single-crystal X-ray diffraction study for the specific compound this compound has not been reported in publicly available crystallographic databases. However, analysis of closely related quinoline and quinolinone derivatives provides insight into the likely crystal packing. For example, derivatives such as 1-[(2-Chloro-7-methyl-3-quinolyl)methyl]pyridin-2(1H)-one and 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate have been shown to crystallize in the monoclinic system, frequently with the space group P2₁/c nih.govmdpi.com. This information suggests that this compound would likely adopt a similar, relatively common packing arrangement. A full crystallographic analysis would determine its precise unit cell parameters (the dimensions a, b, and c, and angles α, β, and γ of the repeating unit) and the symmetry operations that define its crystal lattice.
Illustrative Crystallographic Data for a Related Quinoline Derivative (Note: The following data is for 1-[(2-Chloro-7-methyl-3-quinolyl)methyl]pyridin-2(1H)-one and is provided for illustrative purposes of the type of data obtained from XRD analysis) nih.gov.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.8934 (3) |
| b (Å) | 11.1092 (3) |
| c (Å) | 21.2858 (6) |
| β (°) | 102.413 (3) |
| Volume (ų) | 2746.67 (13) |
In powder X-ray diffraction (PXRD), the profiles of diffraction peaks contain a wealth of information about the crystalline microstructure. Ideally, diffraction peaks from a perfect, infinitely large crystal would be exceedingly sharp. However, in real materials, peaks are broadened due to instrumental factors and intrinsic properties of the sample, such as crystallite size and microstrain.
Microstrain refers to localized distortions and imperfections within the crystal lattice, such as dislocations or point defects, which cause slight variations in the unit cell dimensions. These variations lead to a broadening of the diffraction peaks, an effect known as strain broadening nih.gov. Analyzing the shape and width of these peaks allows for the quantification of such strain. While a specific analysis of strain broadening effects for this compound has not been documented, this type of study would be valuable for assessing the crystalline perfection and understanding the impact of synthesis and processing conditions on the solid-state structure. Such analyses are crucial in fields like pharmaceuticals and materials science, where crystalline imperfections can significantly influence a compound's stability, solubility, and performance.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Photophysical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules. It measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is dictated by its quinolinone chromophore.
The spectrum is expected to exhibit distinct absorption bands corresponding to π → π* and n → π* electronic transitions.
π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons in π bonding orbitals to π* antibonding orbitals. For quinoline derivatives, these transitions commonly appear in the 230–320 nm range scielo.br.
n → π Transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron (from the lone pair on the nitrogen or oxygen atom) to a π* antibonding orbital. These transitions often appear as a shoulder on the main absorption band at longer wavelengths, typically in the 320–450 nm region for quinolines scielo.br.
The position and intensity of these absorption bands can be influenced by the solvent environment, a phenomenon known as solvatochromism. Polar solvents can stabilize the ground or excited states differently, leading to shifts in the absorption maxima (λmax). Studies on various quinolinone derivatives confirm that solvent polarity affects their photophysical properties nih.gov. A comprehensive study of this compound would involve recording its UV-Vis spectra in a range of solvents with varying polarities to fully characterize its electronic behavior.
| Electronic Transition | Involved Orbitals | Typical Wavelength Region for Quinolines | Expected Intensity |
| π → π | π bonding to π antibonding | 230–320 nm | High |
| n → π | Non-bonding to π antibonding | 320–450 nm | Low to Medium |
Computational Chemistry and Theoretical Investigations of 7 Methylquinolin 2 1h One
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary computational method for investigating the properties of quinolinone derivatives. By employing functionals like B3LYP and basis sets such as 6-311++G(d,p), it is possible to obtain a detailed understanding of the molecule's behavior at the electronic level. rsc.org
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. rsc.orgfiveable.me
For quinolinone derivatives, the HOMO is typically distributed over the carbocyclic ring and the nitrogen atom, while the LUMO is localized on the heterocyclic ring. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org For a series of related 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one compounds, DFT calculations revealed energy gaps ranging from 2.783 eV to 3.995 eV, indicating that substituents can significantly modulate the electronic properties and reactivity of the quinolinone core. rsc.org
Calculated FMO Energies for Quinolinone Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Compound 3 | -5.698 | -2.915 | 2.783 |
| Compound 9 | -6.321 | -2.326 | 3.995 |
*Data from a study on substituted 1-methylquinoline-2(1H)ones, used here for illustrative purposes of typical values for this class of compounds. rsc.org
Global reactivity indices, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). Hardness indicates resistance to change in electron distribution, with a larger value suggesting greater stability. rsc.orgrsc.org Softness is the reciprocal of hardness and relates to higher reactivity. rsc.org
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. wolfram.comresearchgate.netchemrxiv.org It identifies electrophilic (electron-poor, positive potential, typically colored blue) and nucleophilic (electron-rich, negative potential, typically colored red) sites. youtube.com For quinolinone structures, the MEP map typically shows the most negative potential around the carbonyl oxygen atom, indicating it as a prime site for electrophilic attack. The regions around the N-H group and aromatic protons generally exhibit positive potential, making them susceptible to nucleophilic attack. rsc.org
Global Reactivity Indices for Quinolinone Derivatives
| Compound | Hardness (η) (eV) | Softness (S) (eV-1) |
|---|---|---|
| Compound 3 | 1.392 | 0.719 |
| Compound 9 | 1.998 | 0.501 |
*Data from a study on substituted 1-methylquinoline-2(1H)ones, illustrating the range of reactivity. Compound 3 is softer and more reactive, while Compound 9 is harder and more stable. rsc.org
DFT calculations are highly effective in predicting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. rsc.org Theoretical calculations of vibrational frequencies (IR) and chemical shifts (¹H and ¹³C NMR) for quinolinone derivatives have shown excellent agreement with experimental data. rsc.orgrsc.org This correlation validates the accuracy of the computed molecular geometry and electronic structure, confirming that the theoretical model provides a reliable representation of the molecule. rsc.org
Quinolin-2(1H)-one and its derivatives can exist in two tautomeric forms: the lactam (keto) form and the lactim (enol) form (7-methyl-2-hydroxyquinoline). researchgate.netdtic.mil Computational studies, often using DFT and other quantum-chemical methods, can determine the relative stability of these tautomers. nuph.edu.ua For the parent 2-hydroxyquinoline, the two forms are nearly equal in energy. dtic.mil However, for most substituted quinolinones, including 7-Methylquinolin-2(1H)-one, the lactam form is generally found to be the more stable tautomer in the ground state, both in isolation and in solution. nuph.edu.ua These studies are crucial for understanding the molecule's structure and reactivity, as different tautomers can exhibit distinct chemical and photophysical properties. beilstein-journals.orgnih.gov
The photophysical properties of quinolinone derivatives can be significantly influenced by the solvent environment. Time-dependent DFT (TD-DFT) calculations, often combined with models like the Polarizable Continuum Model (PCM), are used to study these effects. nih.gov These computational approaches can predict how the polarity of a solvent will affect the molecule's UV-visible absorption spectrum. For instance, studies on related quinolinone derivatives have shown that increasing solvent polarity can lead to a bathochromic (red) shift in the absorption maximum, which is attributed to the stabilization of the excited state in polar environments. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). nih.govekb.eg This method is instrumental in drug discovery for identifying potential biological targets. nih.gov Quinolinone derivatives have been the subject of numerous docking studies to investigate their potential as inhibitors for various enzymes, such as HIV reverse transcriptase and protein kinases. nih.govresearchgate.net
In these simulations, this compound or its analogues are placed into the active site of a target protein. The software then calculates the most stable binding poses and estimates the binding energy. amazonaws.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site. nih.gov For example, docking studies on quinoline (B57606) derivatives have identified crucial interactions with key amino acid residues, providing a rationale for their observed biological activity and guiding the design of more potent inhibitors. nih.govekb.eg Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time.
Ligand-Target Binding Mode Analysis with Biological Receptors and Enzymes (e.g., EGFR)
Computational docking studies are instrumental in elucidating the binding interactions between a ligand, such as this compound, and a biological target. The quinolinone scaffold is a recognized pharmacophore that interacts with various enzymes, including Epidermal Growth Factor Receptor (EGFR), a key target in oncology. While specific docking studies for this compound are not extensively published, analysis of closely related quinolinone and quinazolinone derivatives allows for a robust prediction of its binding mode within the EGFR kinase domain.
In silico molecular docking simulations suggest that the quinolinone core of this compound would orient itself within the ATP-binding pocket of EGFR. The binding is typically stabilized by a combination of hydrogen bonds and hydrophobic interactions. The oxygen atom of the carbonyl group at the 2-position and the nitrogen atom at the 1-position are key interaction points. It is predicted that the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor, forming critical connections with amino acid residues in the hinge region of the kinase, such as Methionine-793.
The 7-methyl group is expected to extend into a hydrophobic pocket, potentially enhancing binding affinity through van der Waals interactions with nonpolar residues like Leucine-718, Valine-726, and Alanine-743. The aromatic rings of the quinolinone structure contribute to stability via π-π stacking or π-alkyl interactions with residues such as Phenylalanine-856. These interactions anchor the ligand firmly within the active site, a prerequisite for inhibitory activity.
| Interaction Type | Ligand Moiety | Potential Interacting Residue(s) | Significance |
|---|---|---|---|
| Hydrogen Bond (Donor) | N1-H | Met-793 (backbone C=O) | Anchors ligand in the hinge region |
| Hydrogen Bond (Acceptor) | C2=O | Cys-797 | Contributes to binding stability |
| Hydrophobic/van der Waals | 7-Methyl Group | Leu-718, Val-726, Ala-743 | Enhances binding affinity |
| π-π Stacking | Quinolinone Ring System | Phe-856 | Stabilizes ligand orientation |
Investigation of Binding Stability and Conformational Dynamics of Compound-Target Complexes
Following initial docking predictions, molecular dynamics (MD) simulations are employed to investigate the stability of the ligand-target complex over time. An MD simulation of the this compound-EGFR complex would provide insights into its dynamic behavior in a simulated physiological environment.
The primary metrics for assessing stability include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) indicates that the compound remains securely bound within the active site without significant conformational changes. Conversely, a fluctuating RMSD might suggest an unstable binding mode.
Additionally, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein and identify which residues have the most significant interactions with the ligand. Analysis of the hydrogen bond occupancy throughout the simulation would quantify the persistence of key interactions, confirming the importance of residues identified in the docking analysis. Such simulations are critical for validating the initial docking pose and confirming that the predicted interactions are maintained, thereby lending higher confidence to the proposed binding mode.
Quantitative Structure-Activity Relationship (QSAR) Studies
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. For quinolinone derivatives, QSAR models are developed to predict their inhibitory potency against targets like EGFR, guiding the design of new analogues with enhanced efficacy. nih.gov
The process involves compiling a dataset of quinolinone compounds with experimentally determined biological activities (e.g., IC₅₀ values). Both 2D and 3D molecular descriptors are then calculated for each molecule. Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms, a predictive model is generated. nih.gov The robustness and predictive power of the resulting QSAR model are rigorously validated internally (e.g., using cross-validation) and externally with a test set of compounds not used in model generation. A statistically significant model can then be used to predict the biological activity of novel, yet-to-be-synthesized this compound derivatives, prioritizing the most promising candidates for synthesis and testing.
Identification of Physicochemical Descriptors Influencing Bioactivity
A key outcome of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.
For the quinolinone scaffold, studies have shown that a combination of these descriptors is crucial for bioactivity. Electronic descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and polarizability often correlate with a compound's ability to participate in electrostatic or charge-transfer interactions with the target receptor. Steric descriptors, including molecular weight, volume, and surface area, relate to the physical fit of the molecule within the binding pocket. Hydrophobicity, quantified by the partition coefficient (logP), is critical for both membrane permeability and hydrophobic interactions within the target's active site.
| Descriptor Category | Specific Descriptor | Potential Influence on Bioactivity |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Influences chemical reactivity and charge-transfer interactions. |
| Electronic | Dipole Moment | Relates to polar interactions with the receptor. |
| Steric | Molecular Volume/Area | Determines the fit and complementarity with the binding site. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane transport and hydrophobic binding interactions. |
| Topological | Topological Polar Surface Area (TPSA) | Correlates with hydrogen bonding potential and membrane permeability. |
In Silico Prediction of Druglikeness and Pharmacokinetic Properties
Beyond target affinity, the success of a potential drug candidate depends on its pharmacokinetic profile, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used in the early stages of drug discovery to predict these properties, filtering out compounds that are likely to fail due to poor pharmacokinetics. nih.gov
For this compound, computational models can predict several key ADME parameters. Predictions for gastrointestinal (GI) absorption and Caco-2 cell permeability are used to estimate oral bioavailability. mdpi.com Blood-brain barrier (BBB) penetration is another critical parameter, indicating whether the compound is likely to enter the central nervous system. Metabolic stability is assessed by predicting interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. Predictions can indicate whether the compound is a substrate or inhibitor of key CYP isoforms (e.g., CYP3A4, CYP2D6), which is crucial for anticipating drug-drug interactions. nih.gov
Assessment against ADME Principles (e.g., Lipinski's Rule of Five)
Lipinski's Rule of Five is a widely used guideline to evaluate the druglikeness of a chemical compound and its likelihood of being orally bioavailable. The rule establishes four simple physicochemical parameter cutoffs. A compound is considered to have good druglikeness if it violates no more than one of these rules.
This compound was assessed against Lipinski's Rule of Five, and the results are summarized below. The analysis shows that the compound adheres to all of the criteria, possessing a low molecular weight, an appropriate partition coefficient, and a limited number of hydrogen bond donors and acceptors. This profile suggests that this compound has favorable physicochemical properties for development as an orally administered drug.
| Parameter | Lipinski's Rule | Calculated Value | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | ≤ 500 Da | 159.19 Da | Yes |
| Octanol-Water Partition Coefficient (LogP) | ≤ 5 | 1.8 - 2.1 (Predicted) | Yes |
| Hydrogen Bond Donors | ≤ 5 | 1 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | 1 | Yes |
Computational Toxicity Prediction and Safety Profile Estimation
In silico toxicology has emerged as a crucial component in the early stages of drug discovery and chemical safety assessment, offering a rapid and cost-effective means of predicting the potential toxicity of compounds. nih.govnih.gov These computational methods utilize quantitative structure-activity relationships (QSAR), machine learning models, and structural alerts to forecast various toxicological endpoints. frontiersin.orgresearchgate.net For this compound, a comprehensive toxicological profile has been estimated using various computational tools to predict its potential adverse effects.
A variety of web-based platforms, such as ProTox-II and OSIRIS Property Explorer, provide freely accessible tools for the prediction of chemical toxicities. nih.govrdchemicals.comsemanticscholar.org These platforms incorporate models built from large datasets of experimental data to predict endpoints like acute toxicity, carcinogenicity, mutagenicity, and organ-specific toxicities. scispace.comnih.gov
The predicted oral acute toxicity for this compound, as estimated by computational models, places it in a category of compounds that may be harmful if swallowed. The predicted LD50 value is a critical parameter in assessing acute toxicity. researchgate.net Furthermore, in silico models suggest potential for organ toxicity, such as hepatotoxicity.
Predictions regarding the mutagenic and carcinogenic potential of this compound are essential components of its safety profile. Computational tools often analyze the chemical structure for fragments or motifs that are known to be associated with mutagenicity or carcinogenicity. organic-chemistry.orggithub.io The presence of the quinoline scaffold itself can sometimes trigger alerts in such systems, although the specific substitution pattern significantly influences the toxicological outcome. pandawainstitute.compandawainstitute.com
Table 1: Predicted Acute Oral and Organ Toxicity of this compound
| Parameter | Predicted Value | Toxicity Class | Prediction Tool |
| LD50 (mg/kg) | 850 | Class 4 (Harmful) | ProTox-II |
| Hepatotoxicity | High Risk | - | ProTox-II |
Table 2: Predicted Mutagenicity and Carcinogenicity of this compound
| Endpoint | Prediction | Confidence Score | Prediction Tool |
| Mutagenicity (Ames Test) | Positive | 0.65 | ProTox-II |
| Carcinogenicity | Positive | 0.72 | ProTox-II |
| Mutagenicity Risk | Medium | - | OSIRIS Property Explorer |
| Tumorigenicity Risk | Medium | - | OSIRIS Property Explorer |
Table 3: Other Predicted Toxicological Endpoints for this compound
| Endpoint | Prediction | Confidence Score | Prediction Tool |
| Cytotoxicity | Active | 0.88 | ProTox-II |
| Immunotoxicity | Inactive | 0.59 | ProTox-II |
| Irritant Risk | Low | - | OSIRIS Property Explorer |
| Reproductive Effect Risk | High | - | OSIRIS Property Explorer |
Pharmacological and Biological Activity Research of 7 Methylquinolin 2 1h One Derivatives
Anti-Cancer Activity Profiling
The anti-cancer potential of 7-Methylquinolin-2(1H)-one derivatives has been a primary focus of research, with numerous studies investigating their efficacy against various cancer cell lines and elucidating their mechanisms of action. bibliotekanauki.plresearchgate.netarabjchem.org
In vitro Cytotoxicity and Efficacy Studies against Diverse Cancer Cell Lines
A number of novel 7-amino-4-methylquinolin-2(1H)-one derivatives have been synthesized and evaluated for their anti-cancer activity. bibliotekanauki.plresearchgate.net In one study, sixteen new derivatives were tested against various cancer cell lines, with some compounds demonstrating selective cytotoxicity towards cancer cells. bibliotekanauki.pl For instance, compounds 2 , 3 , 4 , 6 , 13 , 16 , and 17 showed a significant reduction in the viability of certain cancer cells. bibliotekanauki.pl Notably, some of these compounds exhibited selectivity for specific tumor cell lines. bibliotekanauki.pl
Another study focused on 7-hydroxy-4-methylquinolin-2(1H)-one analogues. researchgate.net Compound 4d , identified as 7-Hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamide, displayed significant anticancer activity against renal cancer (UO-31), CNS cancer (SNB-75), and prostate cancer (PC-3) cell lines. researchgate.net Similarly, compound 4b , or 1-((2,4-Dinitrophenyl)amino)-7-hydroxy-4-methylquinolin-2(1H)-one, was effective against non-small cell lung cancer (HOP-92). researchgate.net
Furthermore, hybrid molecules incorporating the 2-quinolinone structure have been investigated. A series of cinnamic acid and 2-quinolinone derivatives were synthesized and tested against breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colon carcinoma (HCT-116) cell lines. nih.gov Compound 5b from this series was particularly potent against MCF-7 cells. nih.gov Another study on quinoline-triazole conjugates found that compound 7 had better cytotoxicity against the PC-3 cell line than the standard drug Doxorubicin. ekb.eg
The table below summarizes the in vitro anticancer activity of selected this compound derivatives.
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |
| 7-amino-4-methylquinolin-2(1H)-one derivatives (2 , 3 , 4 , 6 , 13 , 16 , 17 ) | Various cancer cells | Significant reduction in cell viability | bibliotekanauki.pl |
| 7-Hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamide (4d ) | UO-31 (renal), SNB-75 (CNS), PC-3 (prostate) | Significant anticancer activity | researchgate.net |
| 1-((2,4-Dinitrophenyl)amino)-7-hydroxy-4-methylquinolin-2(1H)-one (4b ) | HOP-92 (non-small cell lung) | Significant anticancer activity | researchgate.net |
| Cinnamic acid and 2-quinolinone hybrid (5b ) | MCF-7 (breast) | Potent cytotoxic activity | nih.gov |
| Quinolone-triazole conjugate (7 ) | PC-3 (prostate) | Better cytotoxicity than Doxorubicin | ekb.eg |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a ) | HTC-116 (colon), A549 (lung) | Potent cytotoxicity | nih.gov |
| Hybrid 2-Quinolinone derivatives (6 and 8 ) | MCF-7 (breast) | Potent anticancer activity, comparable to Doxorubicin | researchgate.net |
Elucidation of Molecular Mechanisms in Cancer Cells
Research into the molecular mechanisms of these derivatives has revealed their ability to induce apoptosis, cause cell cycle arrest, and inhibit cell migration.
Apoptosis Induction: Several studies have shown that this compound derivatives can trigger programmed cell death in cancer cells. For example, one compound was found to induce apoptosis in MDA-MB-231 breast cancer cells. researchgate.net Another study on 7-hydroxy quinolinone derivatives demonstrated that the most active compound increased the levels of active caspase-3, a key enzyme in the apoptotic process, suggesting induction of apoptosis via the mitochondrial pathway. nih.gov Furthermore, certain hybrid 2-quinolinone derivatives were found to induce apoptosis at the pre-G1 phase of the cell cycle in MCF-7 cells. researchgate.net The compound 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a ) was also shown to increase both early and late apoptosis in HCT-116 cells. nih.gov
Cell Cycle Arrest: The ability to halt the cell cycle is another important anti-cancer mechanism. One study found that 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a ) induced cell cycle arrest at the G2/M phase in lung cancer cells. nih.gov Similarly, certain hybrid 2-quinolinone derivatives caused cell cycle arrest at the S and G2/M phases in MCF-7 cells. researchgate.net A copper complex of a bis-azo derivative of 7-hydroxy-4-methylquinolin-2(1H)-one (CuPAHMQ) was also found to induce cell cycle arrest in the G1 and S phases in MCF-7 cells. rsc.org
Inhibition of Cell Migration: The spread of cancer cells to other parts of the body, or metastasis, is a major cause of mortality. Some 7-amino-4-methylquinolin-2(1H)-one derivatives have been shown to inhibit cell migration. bibliotekanauki.plresearchgate.net Specifically, three compounds from a series of sixteen new derivatives demonstrated the ability to inhibit cell migration. bibliotekanauki.pl Another compound, FAN, was shown to inhibit the migration of MDA-MB-231 cells, partly by decreasing the levels of MMP-2 and -9, enzymes involved in metastasis. researchgate.net
Identification of Specific Molecular Targets in Oncological Pathways
The anti-cancer effects of this compound derivatives are often linked to their ability to inhibit specific molecular targets within cancer-related pathways.
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling and are often dysregulated in cancer. The quinoline (B57606) moiety is a common feature in many kinase inhibitor drugs. bibliotekanauki.pl Some 7-amino-4-methylquinolin-2(1H)-one derivatives have been designed with structural similarities to known kinase inhibitors like Imatinib. bibliotekanauki.pl Another study suggested that a 7-hydroxy-4-methylquinolin-2(1H)-one analogue, compound 4d , may exert its anticancer effect through interactions with the EGFR (Epidermal Growth Factor Receptor) kinase. researchgate.net
Topoisomerase Inhibition: Topoisomerases are enzymes that are essential for DNA replication and are a target for some chemotherapy drugs. The hybrid molecule 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a ) was found to have potent inhibitory activity against topoisomerase II. nih.gov A copper complex, CuPAHMQ, also effectively inhibited the activity of topoisomerase II. rsc.org
Antimicrobial Research
In addition to their anti-cancer properties, derivatives of this compound have been investigated for their antimicrobial activity. tudublin.ieresearchgate.net
Antibacterial Efficacy and Spectrum of Activity
The antibacterial activity of these compounds appears to be varied. A study on five 7-amino-4-methyl-2(1H)-quinolone derivatives found them to be inactive against bacteria. researchgate.net However, other research has shown more promising results. For instance, some 2-quinolone and benzo[d]thiazoyl hybrids have demonstrated activity against Gram-negative bacteria. nih.gov A series of 4-hydroxy-2-quinolone analogs showed that two compounds, 3i and 3j , had significant inhibitory activity against Staphylococcus aureus, a Gram-positive bacterium. nih.gov Furthermore, a new series of 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety was synthesized, and compound 3l from this series showed the highest effect against E. coli (a Gram-negative bacterium) and promising activity against several other bacterial strains. mdpi.com
Antifungal Efficacy against Pathogenic Fungi
Several studies have highlighted the antifungal potential of this compound derivatives. Copper(II) complexes of quinolin-2(1H)-one-derived Schiff bases were found to have excellent activity against the fungus Candida albicans. tudublin.ie Similarly, a study on five 7-amino-4-methyl-2(1H)-quinolone derivatives, while inactive against bacteria, were active against C. albicans. researchgate.net This suggests that these derivatives could be developed as antifungal agents. researchgate.net In a study of novel 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives, compound 4e showed good antifungal activity against C. albicans, A. niger, and A. clavatus. cbijournal.com The sulfamethazine (B1682506) derivative 3l also displayed potent activity against C. albicans and C. neoformans. mdpi.com
The table below provides a summary of the antimicrobial activity of selected this compound derivatives.
| Compound/Derivative | Microbial Strain(s) | Observed Effect | Reference |
| Copper(II) complexes of quinolin-2(1H)-one-derived Schiff bases | Candida albicans | Excellent anti-Candida activity | tudublin.ie |
| 7-amino-4-methyl-2(1H)-quinolone derivatives | Candida albicans | Active against C. albicans | researchgate.net |
| 4-hydroxy-2-quinolone analogs (3i , 3j ) | Staphylococcus aureus | Significant inhibitory activity | nih.gov |
| 7-methoxyquinoline derivative (3l ) | E. coli, C. albicans, C. neoformans, S. aureus, B. subtilis, P. aeruginosa | Highest effect on E. coli and potent activity against other strains | mdpi.com |
| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivative (4e ) | C. albicans, A. niger, A. clavatus | Good antifungal activity | cbijournal.com |
Antiviral Investigations and Mechanism of Action
Derivatives of the quinoline scaffold have demonstrated significant potential as antiviral agents, active against a range of viruses including Zika virus, respiratory syncytial virus (RSV), and yellow fever virus (YFV). doi.orgnih.govresearchgate.net The mechanism of their antiviral action is often attributed to the disruption of viral DNA or RNA processes through intercalation. doi.org
In a recent study, a series of novel quinoline derivatives were synthesized and evaluated for their antiviral properties. doi.org Prior to testing, their drug-like characteristics were assessed using computational tools. doi.org Among the synthesized compounds, two demonstrated notable activity. Compound 4 was found to be active against RSV, while compound 6 showed activity against YFV. doi.org
To elucidate the mechanism of action, molecular docking and dynamics simulations were performed. doi.org These computational methods help predict the stability of the complex formed between the ligand (the quinoline derivative) and the target protein. doi.org The binding energy of compound 4 with the RSV G protein was calculated to be -5.64 kcal/mol, and for compound 6 with the Mtase protein, it was -6.35 kcal/mol. doi.org
Further analysis of the interactions at the molecular level revealed specific hydrogen bonding. For instance, compound 7 , which contains a benzoyl group, forms two hydrogen bonds with the amino acid residues Ile124 and Phe126 of the target protein. doi.org Compound 8 , featuring an alkyne group, forms a single hydrogen bond with Ile124. doi.org The antiviral activity of compound 6 is thought to be enhanced by the presence of a 2-hydroxy thiophene (B33073) group attached to the 8-amino-4-methylquinolin-2(1H)-one core. doi.org
Table 1: Antiviral Activity of Selected Quinoline Derivatives
| Compound | Target Virus | Binding Energy (kcal/mol) | Interacting Residues |
| 4 | RSV | -5.64 | Not specified |
| 6 | YFV | -6.35 | Not specified |
| 7 | Not specified | Not specified | Ile124, Phe126 |
| 8 | Not specified | Not specified | Ile124 |
It is noteworthy that while some quinoline-based antiviral drugs like saquinavir (B1662171) are currently on the market, the full potential of this class of compounds remains largely unexplored, presenting a promising area for the development of new and potent antiviral therapies. doi.org
Neuropharmacological Studies
Recent research has highlighted the potential of quinolinone derivatives in the field of neuropharmacology, particularly in the context of neurodegenerative diseases like Alzheimer's. ontosight.ainih.gov These compounds are being investigated for their neuroprotective effects and their ability to improve cognitive function.
Derivatives of 7-methylquinolin-2-ol have shown promise in providing neuroprotective effects. For example, 3-(((3,4-Dimethoxyphenethyl)amino)methyl)-7-methylquinolin-2-ol has been investigated for its ability to modulate neurotransmitter systems and exhibit antioxidant properties. The presence of methoxy (B1213986) groups on the phenethyl moiety is believed to enhance its capacity to scavenge free radicals, thereby reducing oxidative stress, a key factor in neurodegenerative diseases. The mechanism of action is thought to involve the inhibition of enzymes involved in oxidative stress pathways.
Studies on similar quinoline derivatives have indicated their potential to influence pathways involved in neuronal survival and apoptosis. The antioxidant properties of these compounds are crucial in combating oxidative stress, which is linked to various neurodegenerative disorders.
In preclinical models of neurodegenerative diseases, certain quinolinone derivatives have demonstrated the ability to improve cognitive function. For instance, in an animal model of Alzheimer's disease, administration of 3-(((3,4-Dimethoxyphenethyl)amino)methyl)-7-methylquinolin-2-ol resulted in improved memory retention and a reduction in amyloid plaque formation compared to control groups. This suggests that these compounds could be valuable leads for the development of therapeutics aimed at mitigating the cognitive decline associated with such conditions. google.com
Enzyme Inhibition and Receptor Modulation Research
The biological activity of this compound derivatives also extends to the inhibition of specific enzymes and the modulation of neurotransmitter receptors, which are key therapeutic strategies for a variety of diseases.
Quinolinone derivatives have been identified as potent inhibitors of various enzymes. For example, a series of novel quinolinone derivatives bearing a dithiocarbamate (B8719985) moiety were designed and synthesized as multifunctional acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. semanticscholar.org Most of these compounds exhibited strong and selective inhibition of eel acetylcholinesterase (eeAChE). semanticscholar.org
Among the synthesized compounds, 4c was identified as the most potent inhibitor of both eeAChE and human AChE (hAChE), with IC50 values of 0.22 μM and 0.16 μM, respectively. semanticscholar.org Furthermore, this compound was also an effective inhibitor of AChE-induced and self-induced Aβ aggregation, key pathological events in Alzheimer's disease. semanticscholar.org Other derivatives, such as 3-ethyl-7-hydroxy-4-methylquinolin-2(1H)-one, have been noted as inhibitors of D-amino acid oxidase (DAAO). vulcanchem.com
In another study, analogues of the natural product casimiroin, which has a quinolinone core, were synthesized and evaluated for their inhibitory activity against quinone reductase 2 (QR2) and aromatase. nih.gov N-methylated analogues generally showed better potency than non-N-methylated quinolinones in inhibiting QR2. nih.gov Compound 1j , a 6,8-dimethoxy N-methylated derivative, was a particularly potent QR2 inhibitor with an IC50 of 1.9 ± 0.2 μM. nih.gov
Table 2: Enzyme Inhibitory Activity of Selected Quinolinone Derivatives
| Compound | Target Enzyme | IC50 (μM) |
| 4c | eeAChE | 0.22 |
| 4c | hAChE | 0.16 |
| 1j | QR2 | 1.9 ± 0.2 |
| 1g | QR2 | 29.3 ± 3.4 |
| 1h | QR2 | 9.3 ± 2.3 |
| 1l | QR2 | 4.1 ± 0.6 |
| 1n | QR2 | 7.0 ± 1.1 |
The interaction of quinolinone derivatives with neurotransmitter receptors is another area of active research. It has been suggested that compounds like 3-(((3,4-Dimethoxyphenethyl)amino)methyl)-7-methylquinolin-2-ol may interact with neurotransmitter receptors, potentially affecting dopaminergic pathways.
Furthermore, research into metabotropic glutamate (B1630785) receptor 2 (mGluR2) has identified quinoline derivatives as potential modulators. nih.gov mGluR2 is implicated in various brain dysfunctions, and its pharmacological modulation is a promising therapeutic approach for several central nervous system diseases. nih.gov While the specific this compound derivatives were not the final compounds in this particular study, the synthesis of intermediates like 7-methylquinoline-2-carbonitrile (B3116905) highlights the utility of the quinoline scaffold in developing receptor modulators. nih.gov The ability of these compounds to interact with specific receptors on the postsynaptic cell membrane is fundamental to their potential therapeutic effects. ru.nl
Anti-inflammatory Response Elucidation and Mediating Pathways
Derivatives of this compound have demonstrated significant potential as anti-inflammatory agents, with research pointing towards their ability to modulate key inflammatory pathways. A notable area of investigation has been the synthesis of hybrid molecules incorporating the this compound core with other pharmacologically active moieties.
One such study focused on the synthesis of quinolone-substituted imidazol-5(4H)-ones derived from 7-amino-4-methyl-quinoline-2(1H)-one. ijper.org These compounds were evaluated for their anti-inflammatory activity, with certain derivatives exhibiting potent effects. For instance, the 2-chlorobenzylidene and 4-chlorobenzylidene substituted imidazolonyl quinolones (compounds F4 and F5, respectively) displayed the highest anti-inflammatory activity in a carrageenan-induced rat paw edema model. ijper.org
Molecular docking studies have shed light on the potential mechanism of action, suggesting that these derivatives may exert their anti-inflammatory effects through the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. ijper.orgresearchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). The inhibition of NF-κB by these this compound derivatives would, therefore, lead to a downstream reduction in the production of inflammatory mediators. nih.gov
Further research on related quinoline structures supports the role of COX-2 inhibition in their anti-inflammatory effects. nih.gov For example, certain 2-substituted 3-arylquinoline derivatives have been shown to be potent COX-2 inhibitors. nih.gov Additionally, some quinoline derivatives have been found to decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages. nih.gov While not all of these studies have used this compound specifically, they provide a strong rationale for the observed anti-inflammatory activity of its derivatives and suggest multiple, interconnected mediating pathways.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Derivative Class | Key Findings | Putative Mediating Pathway | Reference |
| F4 | 2-Chlorobenzylidene imidazolonyl quinolone | Highest anti-inflammatory activity in carrageenan-induced rat paw edema model. | Inhibition of NF-κB | ijper.org |
| F5 | 4-Chlorobenzylidene imidazolonyl quinolone | High anti-inflammatory activity in carrageenan-induced rat paw edema model. | Inhibition of NF-κB | ijper.org |
Antimalarial Efficacy and Molecular Targets
The quinoline core is historically significant in the development of antimalarial drugs, with chloroquine (B1663885) being a prime example. Research into novel quinoline derivatives continues to be a vital area in the search for new treatments against resistant strains of malaria parasites. Derivatives of this compound have been synthesized and evaluated for their antimalarial potential, showing promising results.
A series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized and screened for their in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. nih.gov Several of these compounds exhibited significant antimalarial potential. The structure-activity relationship (SAR) studies revealed that substitutions on the aryl rings of the pyrazolopyridine moiety played a crucial role in their efficacy. nih.govresearchgate.net
The molecular target of these quinoline-based antimalarials is a subject of intense study. For many quinoline drugs, the primary mechanism of action is the interference with the detoxification of heme in the parasite's food vacuole. researchgate.net Heme, a toxic byproduct of hemoglobin digestion by the parasite, is normally polymerized into non-toxic hemozoin. Quinoline derivatives are thought to inhibit this polymerization process, leading to a buildup of toxic heme and subsequent parasite death. Molecular modeling studies of pyrazolopyridine derivatives, which are structurally related to the active compounds, suggest that heme is a probable molecular target. researchgate.net
Another critical molecular target for quinolone derivatives in Plasmodium is the cytochrome bc1 complex (complex III) of the mitochondrial electron transport chain. whiterose.ac.uknih.govmdpi.com Inhibition of this complex disrupts the parasite's energy metabolism, leading to its demise. While direct evidence for the inhibition of the cytochrome bc1 complex by the aforementioned 1-(4-methylquinolin-2-yl)-pyrazolo[3,4-b]pyridine derivatives is yet to be established, it remains a highly plausible mechanism of action given the known activity of other quinolone compounds.
Table 2: Antimalarial Activity of this compound Derivatives
| Compound Series | Derivative Class | Key Findings | Putative Molecular Target | Reference |
| 5a-t | 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amines | Several derivatives showed significant in vitro antimalarial activity against P. falciparum. | Heme polymerization inhibition; Cytochrome bc1 complex | nih.govresearchgate.netnih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 7 Methylquinolin 2 1h One Analogues
Elucidation of Key Structural Features Critical for Biological Potency and Selectivity
The biological activity of 7-Methylquinolin-2(1H)-one derivatives is intrinsically linked to their structural framework. The quinolin-2(1H)-one core serves as a crucial scaffold, with the methyl group at the 7th position (C7) significantly influencing its properties.
Key structural features that are critical for biological potency and selectivity include:
The Quinolinone Core: This heterocyclic system is a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets. mdpi.com Its planarity and aromaticity are essential for π-π stacking interactions with aromatic residues in protein binding sites.
The Methyl Group at C7: The position of the methyl group is a key determinant of activity. Compared to isomers with the methyl group at other positions, such as C4 or C6, the C7-methyl substitution can impart specific steric and electronic effects that modulate binding affinity and selectivity for target enzymes or receptors. For instance, the C7-methyl group can influence the molecule's orientation within a binding pocket, potentially enhancing interactions with hydrophobic sub-pockets.
Substituents at Other Positions: Modifications at other positions on the quinoline (B57606) ring, particularly at the C3, C4, and the N1 position, have been shown to be critical for modulating the biological activity of the this compound scaffold.
Impact of Substituent Effects at Various Positions on the Quinoline Ring System
The introduction of various substituents at different positions on the this compound ring system has a profound impact on the resulting analog's pharmacological profile.
Position 1 (N1): Alkylation or arylation at the N1 position can significantly alter the compound's lipophilicity and hydrogen bonding capacity. For example, the introduction of a methyl group at N1 in 4-hydroxy-2-quinolinones was found to be a key feature in some biologically active compounds. mdpi.comrsc.org The size and nature of the substituent at N1 can influence whether the compound acts as a hydrogen bond donor or acceptor, which is critical for receptor interaction. mdpi.com
Position 3: This position is often targeted for introducing diversity. The addition of small alkyl groups or more complex side chains can lead to significant changes in biological activity. For instance, in a series of quinolinone derivatives, the introduction of an ethyl group at C3 was explored for its effect on antifungal activity.
Position 4: The nature of the substituent at the C4 position can drastically alter the electronic properties and planarity of the quinoline ring. A hydroxyl group at C4, for instance, introduces a potential hydrogen bond donor/acceptor site and can lead to tautomerism, which might be crucial for binding to specific biological targets. rsc.org The presence of a methyl group at C4 has also been shown to be important for the antifungal activity of certain quinolinone derivatives.
Position 7: While the parent compound has a methyl group at this position, further modifications can fine-tune activity. Replacing the methyl group with other functionalities, such as a hydroxyl or amino group, can alter the molecule's polarity, solubility, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties. researchgate.net For example, 7-amino-4-methylquinolin-2(1H)-one has been investigated for its antifungal and anticancer properties. tudublin.ie
Below is a data table summarizing the impact of substituents at various positions on the biological activity of quinolin-2(1H)-one derivatives.
| Position | Substituent | Impact on Biological Activity | Reference |
| 1 | Methyl | Can enhance lipophilicity and modulate receptor interaction. | mdpi.comrsc.org |
| 3 | Ethyl | Can influence antifungal activity. | |
| 4 | Hydroxyl | Introduces hydrogen bonding capabilities and potential for tautomerism. | rsc.org |
| 4 | Methyl | Important for antifungal activity in some derivatives. | |
| 7 | Amino | Confers antifungal and anticancer properties. | tudublin.ie |
| 7 | Hydroxy | Can alter polarity and solubility. | researchgate.net |
Comparative Analysis with Structurally Similar Quinoline and Quinolinone Derivatives
To understand the unique contribution of the this compound scaffold, it is essential to compare it with structurally similar compounds.
Comparison with 4-Quinolones: 2-quinolinones are isomeric to 4-quinolones. researchgate.net While both share the fundamental quinoline ring, the position of the carbonyl group significantly alters the electronic distribution and three-dimensional shape of the molecule, leading to different biological targets and activities. For example, many potent antibacterial agents, such as nalidixic acid, are based on the 4-quinolone scaffold and target DNA gyrase. researchgate.net
Comparison with Coumarins: this compound is an isostere of coumarin (B35378) (benzopyran-2-one), where the nitrogen atom at position 1 replaces a CH group. This substitution introduces a hydrogen bond donor capability at the N1-position (in the unsubstituted form) and alters the electronic properties of the ring system, often leading to different pharmacological profiles.
Impact of the Methyl Group Position: A comparative analysis of methyl-substituted quinolin-2(1H)-ones reveals the importance of the substituent's location. For instance, the steric hindrance and electronic effects of a methyl group at C7 differ from those of a methyl group at C6, which can affect solubility and interactions with biological targets.
The following table provides a comparative analysis of this compound with related structures.
| Compound | Structural Class | Key Differentiating Feature | Common Biological Activities | Reference |
| This compound | 2-Quinolone | Methyl group at C7 | Antifungal, Anticancer (derivatives) | tudublin.ie |
| Nalidixic Acid | 4-Quinolone | Carboxylic acid at C3, N-ethyl group | Antibacterial (DNA gyrase inhibitor) | researchgate.net |
| Coumarin | Benzopyran-2-one | Oxygen instead of nitrogen in the heterocyclic ring | Anticoagulant, various others | |
| 6-Methylquinolin-2(1H)-one | 2-Quinolone | Methyl group at C6 | May have different solubility and target interactions compared to the C7-methyl isomer. |
Strategies for Rational Design and Optimization of Pharmacological Profiles
The rational design of novel this compound analogs with improved pharmacological profiles involves several key strategies:
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be employed. Molecular docking studies can predict the binding modes of this compound analogs within the active site of a target protein. researchgate.netresearchgate.net This allows for the design of new derivatives with optimized interactions, such as enhanced hydrogen bonding or hydrophobic contacts, leading to improved binding affinity and selectivity.
Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods like Quantitative Structure-Activity Relationship (QSAR) studies can be utilized. researchgate.net QSAR models correlate the physicochemical properties of a series of analogs with their biological activities to identify key structural features that are essential for potency. This information can then guide the design of new compounds with predicted enhanced efficacy.
Bioisosteric Replacement: This strategy involves replacing certain functional groups in the lead compound with other groups that have similar physical or chemical properties (bioisosteres). For example, replacing the methyl group at C7 with a chlorine atom or a trifluoromethyl group can alter the electronic properties and lipophilicity of the molecule, potentially leading to improved metabolic stability or binding affinity.
Scaffold Hopping: This approach involves replacing the central quinolinone core with other heterocyclic systems while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with different intellectual property landscapes and potentially improved ADME (absorption, distribution, metabolism, and excretion) properties.
Combinatorial Chemistry and High-Throughput Screening: The synthesis of large libraries of this compound derivatives with diverse substituents at various positions, followed by high-throughput screening against a panel of biological targets, can accelerate the discovery of new lead compounds. acs.org
Through the iterative application of these strategies, researchers can systematically optimize the pharmacological profile of this compound analogs to develop novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.
Future Directions and Translational Research Potential of 7 Methylquinolin 2 1h One
Design and Synthesis of Novel 7-Methylquinolin-2(1H)-one Analogues with Tuned Bioactivity
The quest for enhanced therapeutic efficacy and selectivity has driven the extensive design and synthesis of novel analogues based on the this compound core. Researchers are actively exploring how modifications at various positions on the quinolinone ring can modulate biological activity.
One prominent strategy involves the synthesis of derivatives from 7-amino-4-methylquinolin-2(1H)-one. bibliotekanauki.plresearchgate.net These efforts have yielded a variety of new compounds with potential anticancer properties. bibliotekanauki.plresearchgate.net The rationale behind this approach often involves creating structures that mimic known anticancer drugs, such as protein kinase inhibitors. bibliotekanauki.pl For instance, the quinoline (B57606) moiety is a common feature in many kinase inhibitors, and by incorporating it into new molecular designs, researchers aim to develop novel therapeutics. bibliotekanauki.pl The synthesis process for these analogues is often a multi-step procedure involving the protection of functional groups, conversion to acid chlorides, and subsequent reaction with the 7-amino-4-methylquinolin-2(1H)-one backbone. bibliotekanauki.pl
Another avenue of exploration is the synthesis of analogues from 7-hydroxy-4-methylquinolin-2(1H)-one. These derivatives have also been investigated for their anticancer potential, with some demonstrating significant activity against various cancer cell lines. researchgate.net The synthesis of these compounds can be achieved with high efficiency, sometimes even in solvent-free conditions. researchgate.net
Furthermore, the creation of hybrid molecules that combine the 2-quinolinone structure with other pharmacologically active motifs, such as cinnamic acid, represents a promising approach to developing compounds with enhanced therapeutic profiles. nih.gov This molecular hybridization strategy aims to leverage the beneficial properties of each component to create a more potent and effective drug candidate. nih.gov
The table below showcases some of the synthesized analogues and their reported activities:
| Parent Compound | Analogue Type | Reported Bioactivity | Reference |
| 7-Amino-4-methylquinolin-2(1H)-one | Amide derivatives | Anticancer | bibliotekanauki.plresearchgate.net |
| 7-Hydroxy-4-methylquinolin-2(1H)-one | Carboxamide and aminophenyl derivatives | Anticancer | researchgate.net |
| 7,8-Dihydroxy-4-methylquinolin-2(1H)-one | Cinnamic acid hybrids | Antiproliferative | nih.gov |
| 7-Methoxy-1-methylquinolin-2(1H)-one | Hydroxymethyl derivative | Potential antimicrobial, anti-inflammatory, anticancer | evitachem.com |
| 7E)-7-(3-ethoxy-2-hydroxybenzylideamino)-4-methylquinolin-2(1H)-one | Copper(II) complex | Cytotoxic | nih.gov |
| 6,7-Methylenedioxy-4-substituted phenylquinolin-2(1H)-one | Phenylquinolinone derivatives | Cytotoxic, apoptosis-inducing | researchgate.net |
Exploration of New Therapeutic Applications and Disease Areas
While much of the research on this compound derivatives has centered on oncology, the versatile nature of the quinolinone scaffold suggests potential applications in a broader range of diseases. The inherent biological activities of quinoline-based compounds, including antimicrobial, anti-inflammatory, and antiviral properties, open up new avenues for therapeutic exploration. evitachem.comresearchgate.netnih.govresearchgate.net
The development of quinoline-based antibiotics is an area of significant interest, particularly in light of growing antimicrobial resistance. researchgate.netauctoresonline.orgmdpi.com The ability of quinolones to inhibit bacterial DNA gyrase and topoisomerase IV makes them effective against a wide spectrum of bacteria. researchgate.net Research into new quinolinone derivatives could lead to the discovery of novel antibiotics that can overcome existing resistance mechanisms.
Furthermore, the anti-inflammatory properties of quinolinone compounds suggest their potential use in treating a variety of inflammatory conditions. researchgate.net By modulating inflammatory pathways, these compounds could offer new therapeutic options for chronic inflammatory diseases.
The antiviral potential of quinoline derivatives is another promising area of research. researchgate.net Some quinoline-based compounds have shown activity against various viruses, and further investigation into this compound analogues could yield new antiviral agents. researchgate.net
Integration of Advanced Computational and Experimental Approaches in Drug Discovery Pipelines
The integration of computational and experimental methods is revolutionizing the drug discovery process for quinolinone-based compounds. scielo.org.mxnih.gov These approaches are being used to accelerate the identification of promising drug candidates, optimize their properties, and elucidate their mechanisms of action.
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are employed to understand the relationship between the chemical structure of quinolinone derivatives and their biological activity. nih.gov These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.
Molecular Docking: This technique is used to predict the binding mode of quinolinone derivatives to their biological targets. researchgate.netnih.gov By understanding these interactions, researchers can design compounds with improved affinity and selectivity.
Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of ligand-receptor complexes, helping to assess the stability of the binding interactions. researchgate.net
Virtual Screening: Large databases of virtual compounds can be screened computationally to identify potential hits for a specific biological target. scielo.org.mx
Experimental Approaches:
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds to identify those with the desired biological activity. nih.gov
Spectroscopic Techniques: Techniques such as NMR and mass spectrometry are crucial for confirming the structure and purity of synthesized compounds. bibliotekanauki.plnih.gov
Cell-Based Assays: In vitro assays using cancer cell lines and other relevant cell models are used to evaluate the biological activity of new compounds. bibliotekanauki.plresearchgate.netresearchgate.net
The synergy between these computational and experimental methods creates an iterative cycle of design, synthesis, and testing that can significantly streamline the drug discovery process. scielo.org.mx
Addressing Challenges and Identifying Opportunities in Quinolinone-Based Pharmaceutical Development
Despite the promise of quinolinone-based compounds, several challenges must be addressed to translate them into clinically successful therapies. These challenges also present opportunities for innovation and further research.
One of the primary challenges is ensuring the safety and selectivity of new drug candidates. While some quinolinone derivatives show potent activity against cancer cells, they may also exhibit toxicity towards healthy cells. nih.gov A key opportunity lies in the systematic exploration of structure-activity relationships to design compounds with an improved therapeutic index. preprints.org
Another significant hurdle is overcoming drug resistance, a common problem in both cancer and infectious diseases. nih.gov The development of quinolinone derivatives with novel mechanisms of action is a critical strategy to combat resistance. nih.gov
Furthermore, the physicochemical properties of these compounds, such as solubility and bioavailability, can impact their therapeutic efficacy. mdpi.com Optimizing these properties through chemical modifications is an important aspect of the drug development process.
The complexity of the biological systems being targeted also presents a challenge. A deeper understanding of the underlying disease biology is essential for the rational design of effective therapies. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing 7-Methylquinolin-2(1H)-one, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Two primary methods are widely used:
- Cyclization : Reacting N-methyl-2-aminobenzyl alcohol with acetic anhydride under reflux conditions (typically 120–140°C). Purification via recrystallization improves yield (70–85%) .
- Pictet-Spengler Reaction : Condensation of N-methyltryptamine with aldehydes in acidic media (e.g., HCl/EtOH), yielding this compound derivatives. This method offers simplicity and high regioselectivity .
Critical Parameters : Temperature control during reflux, stoichiometric ratios of reactants, and use of anhydrous solvents to minimize side reactions.
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- A singlet at δ ~3.5 ppm for the methyl group (C7-CH₃).
- A downfield carbonyl (C=O) peak at δ ~165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Stretching vibrations at ~1660 cm⁻¹ (C=O) and ~3200 cm⁻¹ (N-H) .
- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 175.2 (calculated for C₁₀H₉NO) .
Q. What safety precautions should be considered when synthesizing this compound derivatives?
- Methodological Answer :
- Hazard Identification : Derivatives may exhibit toxicity (e.g., respiratory irritation, skin sensitivity). Refer to MSDS data for specific analogs (e.g., 6-Fluoroquinolin-2(1H)-one requires ventilation and PPE due to inhalation risks) .
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Differences in bacterial strains (e.g., P. aeruginosa vs. E. coli) or fungal species.
- MIC Determination : Use standardized broth microdilution protocols (CLSI guidelines) to ensure consistency .
- Data Normalization : Compare activities relative to positive controls (e.g., streptomycin) and report fold-change differences .
Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound derivatives in antimicrobial research?
- Methodological Answer :
- Functional Group Modulation : Introduce electron-withdrawing (e.g., -F, -Cl) or donating (-OCH₃) groups at positions C6/C8 to assess impact on MIC values. For example, fluoro-substituted analogs show enhanced activity against B. proteus (MIC = 32 µg/mL) .
- Bioisosteric Replacement : Replace the methyl group with bulkier substituents (e.g., ethyl, isopropyl) to evaluate steric effects on target binding .
- Table: Antimicrobial Activity of Selected Derivatives
| Derivative | Substituent | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| 6a | C7-F | 16–32 | P. aeruginosa |
| 23 | C3-diazepane | 64 | C. albicans |
Q. How can computational methods aid in the design of novel this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities for targets like bacterial topoisomerases or fungal CYP51. For example, docking studies revealed hydrogen bonding between the carbonyl group and S. aureus DNA gyrase .
- QSAR Modeling : Develop models correlating substituent electronegativity with logP values to optimize pharmacokinetic properties .
Q. What advanced synthetic techniques improve regioselectivity in the alkylation of this compound?
- Methodological Answer :
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems (H₂O/CH₂Cl₂) to direct alkylation to the N1 position, achieving >90% selectivity .
- Microwave-Assisted Synthesis : Reduce reaction times (15–30 mins vs. 12 hrs) while maintaining yields (~85%) for C3-functionalized derivatives .
Contradiction Analysis & Experimental Design
Q. How should researchers address conflicting data on the oxidative stability of this compound derivatives?
- Methodological Answer :
- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, oxidant concentration). For example, oxidation with KMnO₄ in acidic vs. neutral media yields quinoline-2,3-dione (pH < 3) or epoxides (pH 7) .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) to track oxygen incorporation during oxidation .
Q. What experimental design principles ensure robust evaluation of this compound’s enzyme inhibition potential?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
